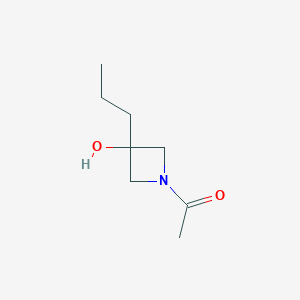
1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H11NO2 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxypropyl group attached to it
Méthodes De Préparation
The synthesis of 1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of azetidine with propyl bromide in the presence of a base such as sodium hydride, followed by oxidation to introduce the hydroxy group. Another approach involves the use of azetidinone intermediates, which are then functionalized to obtain the desired compound. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. .
Applications De Recherche Scientifique
1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxy-1-azetidinyl)ethanone: This compound has a similar structure but lacks the propyl group, which can affect its reactivity and applications.
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one: The presence of a methyl group instead of a propyl group can lead to differences in chemical behavior and biological activity.
1-(3-Hydroxy-3-ethylazetidin-1-yl)ethan-1-one:
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-(3-hydroxy-3-propylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-3-4-8(11)5-9(6-8)7(2)10/h11H,3-6H2,1-2H3 |
Clé InChI |
LSSZZBIYQICHQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CN(C1)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



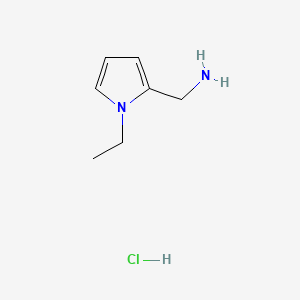
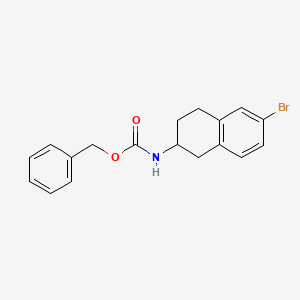

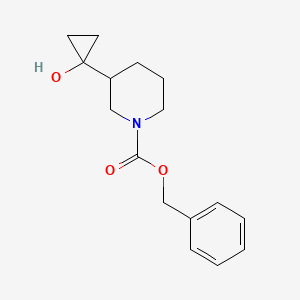


![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
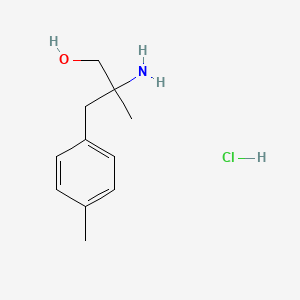
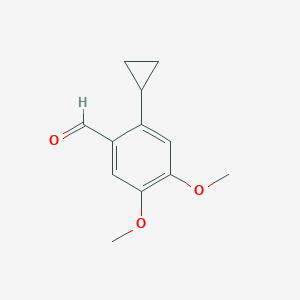
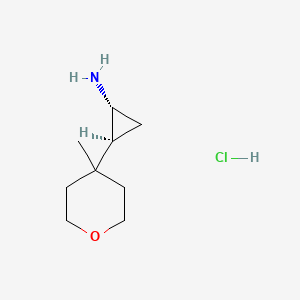
![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)

![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
